

# Spectroscopic Profile of 3-Nitrobenzoyl Chloride: A Technical Guide

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Compound of Interest		
Compound Name:	3-Nitrobenzoyl chloride	
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This technical guide provides a comprehensive overview of the spectroscopic data for **3-nitrobenzoyl chloride** (C<sub>7</sub>H<sub>4</sub>ClNO<sub>3</sub>), a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

# **Physicochemical Properties**

**3-Nitrobenzoyl chloride** is a yellow to brown liquid or solid with a pungent odor.[1] It is unstable at room temperature and requires refrigeration.[1] It is incompatible with bases, strong oxidizing agents, and alcohols, and it decomposes in water.[1]

Property	Value
Molecular Formula	C7H4CINO3[1]
Molecular Weight	185.56 g/mol [1]
Melting Point	31-34 °C
Boiling Point	275-278 °C
CAS Number	121-90-4[1]

# **Spectroscopic Data**



The following sections present the key spectroscopic data for **3-nitrobenzoyl chloride**, summarized in tabular format for clarity and ease of comparison.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data for **3-nitrobenzoyl chloride** are presented below.

#### <sup>1</sup>H NMR Data

Chemical Shift (ppm)	Multiplicity	Assignment
8.93	Singlet	H-2
8.57	Doublet	H-4
8.50	Doublet	H-6
7.58	Triplet	H-5

Note: Assignments are based on typical aromatic substitution patterns and may vary slightly depending on the solvent and experimental conditions.

### <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
167.0	C=O (Carbonyl)
148.0	C-NO <sub>2</sub>
136.0	C-CI
135.0	Aromatic CH
130.0	Aromatic CH
128.0	Aromatic CH
125.0	Aromatic CH



Note: Specific assignments of the aromatic carbons can be complex and may require advanced NMR techniques for definitive confirmation.

# Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **3-nitrobenzoyl chloride** are listed below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1770	Strong	C=O stretch (acyl chloride)
1610	Medium	Aromatic C=C stretch
1530	Strong	Asymmetric NO <sub>2</sub> stretch
1350	Strong	Symmetric NO <sub>2</sub> stretch
850	Strong	C-CI stretch

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) observed in the electron ionization (EI) mass spectrum of **3-nitrobenzoyl chloride** are detailed below.

m/z	Relative Intensity (%)	Assignment
185	40	[M]+ (Molecular ion)
150	100	[M-CI] <sup>+</sup>
104	80	[M-CI-NO <sub>2</sub> ] <sup>+</sup>
76	60	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

# **Experimental Protocols**



The following are detailed methodologies representative of how the spectroscopic data for **3-nitrobenzoyl chloride** would be acquired.

## NMR Spectroscopy Protocol

A sample of **3-nitrobenzoyl chloride** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. For <sup>1</sup>H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For <sup>13</sup>C NMR, a larger number of scans (e.g., 1024) is necessary to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds. Chemical shifts are referenced to the residual solvent peak.



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Caption: Workflow for NMR Spectroscopic Analysis.

# **IR Spectroscopy Protocol**

The IR spectrum of solid **3-nitrobenzoyl chloride** can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded on an FTIR spectrometer, typically by co-adding 32 scans at a resolution of 4 cm<sup>-1</sup> over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.





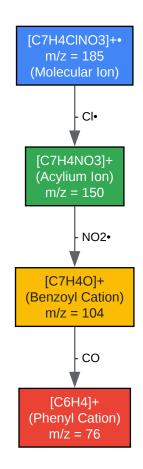
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Caption: Workflow for FTIR-ATR Spectroscopic Analysis.

# **Mass Spectrometry Protocol**

Mass spectral data is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of **3-nitrobenzoyl chloride** in a volatile solvent (e.g., dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS). The sample is vaporized, and the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV).[2] The resulting ions are accelerated and separated based on their mass-to-charge ratio. The ion source temperature is typically maintained at 230 °C and the quadrupole temperature at 150 °C.[3]





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Caption: Major Fragmentation Pathway of 3-Nitrobenzoyl Chloride in EI-MS.

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